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Compound of Interest

Compound Name: Cis-bromo-ester(Cis-BBD)

Cat. No.: B13405539

Get Quote

Executive Summary & Compound Profile
Cis-BBD (CAS: 61397-56-6) represents a stereochemical checkpoint in the manufacturing of

triazole and imidazole antifungals. The molecule features a 1,3-dioxolane core with a

quaternary center at C2 and a chiral center at C4.

The "Cis" designation refers to the relative stereochemistry between the bromomethyl group at

C2 and the benzoate-methyl side chain at C4. Differentiating this isomer from its trans-

counterpart is critical, as the biological activity of the final API (Active Pharmaceutical

Ingredient) is stereospecific.
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Feature Specification

Systematic Name
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-

dioxolane-4-ylmethyl benzoate

Formula C₁₈H₁₅BrCl₂O₄

Exact Mass 443.9531 Da (Monoisotopic)

Key Moiety 2,4-Disubstituted-1,3-Dioxolane Ring

Critical Impurity Trans-BBD (Diastereomer)

Mass Spectrometry (MS) Characterization
Mass spectrometry provides two critical validation layers for Cis-BBD: confirmation of the

halogenated elemental composition (Isotopic Fingerprinting) and structural connectivity

(Fragmentation).

Isotopic Fingerprint Analysis
Cis-BBD contains three halogen atoms: one Bromine (

) and two Chlorines (

). This creates a highly distinct isotopic envelope that serves as a primary identity check.

Theoretical Isotopic Distribution (ESI+):

Ion Species Mass Shift
Relative
Abundance

Origin

[M+H]⁺ 100%

[M+H+2]⁺ ~160%
Mixed Isotopes (High

abundance due to Br)

[M+H+4]⁺ ~75% Mixed Isotopes

[M+H+6]⁺ ~12%
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Note: The "M+2" peak is often taller than the "M" peak in mono-bromo/di-chloro systems due to

the contributions of

and

.

Fragmentation Pathway (MS/MS)
In collision-induced dissociation (CID), Cis-BBD cleaves at the ester linkage and the dioxolane

ring.

Primary Cleavage: Loss of the benzoate group (

), generating a stabilized dioxolane cation.

Secondary Cleavage: Loss of the Bromine atom or the Bromomethyl group.

Diagnostic Ion: The 2,4-dichlorophenyl cation (

145/147) confirms the aryl substitution.

MS Workflow Diagram

Figure 1: Proposed ESI+ Fragmentation Pathway for Cis-BBD
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NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the definitive method for establishing the cis

stereochemistry. The 1,3-dioxolane ring protons (H4, H5a, H5b) form an ABX spin system (or

AMX depending on field strength).

1H NMR Assignments (500 MHz, CDCl₃)
The chemical shifts below are representative for this scaffold.
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Position Proton Type
Approx.

(ppm)
Multiplicity Coupling (Hz)

Aryl Dichlorophenyl 7.20 - 7.60 Multiplets -

Aryl Benzoate 7.40 - 8.05 Multiplets -

C4 Dioxolane CH 4.35 - 4.45 Multiplet -

C5 Dioxolane CH₂ 3.80 - 4.10 dd (AB part) ,

Exocyclic CH₂-Br 3.65 - 3.75 Singlet (or AB q) -

Exocyclic CH₂-OBz 4.50 - 4.60 dd -

Stereochemical Proof: NOESY/ROESY
The distinction between cis and trans relies on the Nuclear Overhauser Effect (NOE).

Cis-BBD Geometry: The Bromomethyl group (at C2) and the Benzoate-methyl sidechain (at

C4) are on the same face of the ring (or defined relative to the phenyl group).

Key Correlation: In the cis isomer, strong NOE cross-peaks are observed between the CH₂Br

protons and the H4 proton (or the exocyclic CH₂-OBz protons, depending on specific

rotamers).

Trans-BBD: These groups are on opposite faces, resulting in weak or absent NOE signals

between them, but stronger NOE between the Phenyl ring protons and the H4 proton.

Stereochemistry Logic Diagram
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Figure 2: NOE-Based Stereochemical Assignment Logic
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Strong NOE:
CH2Br <--> H4 (Ring)
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Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the complex multiplets in the dioxolane region:

Solvent: Use CDCl₃ (99.8% D) neutralized with basic alumina. Acidic traces in chloroform

can degrade the acetal linkage of the dioxolane.

Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration is required

for high-quality 2D carbon correlations (HMBC).

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids

that cause line broadening.

Instrument Parameters (600 MHz recommended)
1H NMR: Spectral width 12 ppm, Relaxation delay (d1) > 2.0s (to allow integration of

aromatic protons).
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NOESY: Mixing time (

) of 400-500 ms. This is optimal for small molecules (MW ~450) in the extreme narrowing
limit.

13C APT/DEPT: Essential to distinguish the quaternary C2 (acetal carbon) from the

carbonyls and CH/CH₂ carbons.

HPLC-UV Purity Check (Pre-requisite)
Before spectroscopic assignment, purity must be confirmed to avoid assigning impurity peaks.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).

Detection: 254 nm (Strong absorption by Benzoate and Dichlorophenyl groups).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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